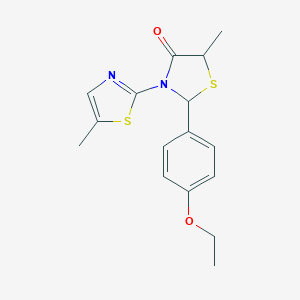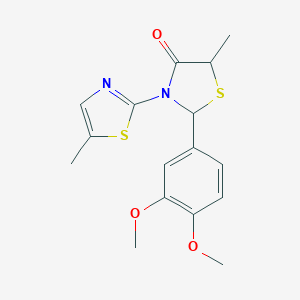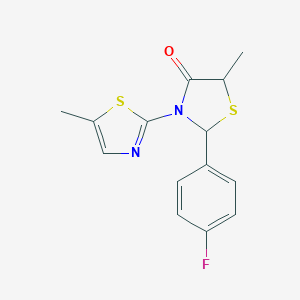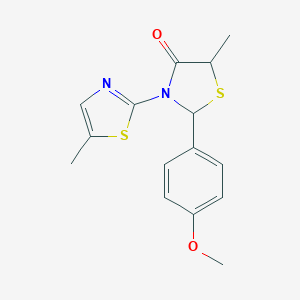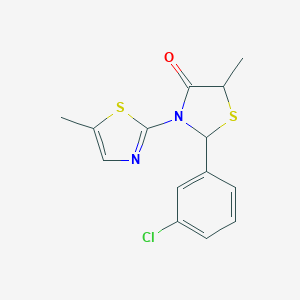![molecular formula C23H22N4O4S B277756 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B277756.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea, also known as FPTU, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTU belongs to the class of thiourea derivatives and has shown promising results in various studies for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea involves the inhibition of various signaling pathways that are essential for cancer cell growth and proliferation. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to inhibit the activity of various enzymes, including tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to induce apoptosis, which is the process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in lab experiments include its high potency and specificity for cancer cells, as well as its low toxicity. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to have a high therapeutic index, which means that it has a low toxicity to normal cells while being highly effective against cancer cells. The limitations of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in lab experiments include its high cost and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for the research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea. One potential direction is to further investigate the mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea and its potential use in the treatment of other types of cancer. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in animal models to determine its efficacy and safety in vivo. Additionally, the development of more efficient and cost-effective synthesis methods for N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea would also be a valuable future direction for research.
Synthesemethoden
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea involves the reaction of 4-(2-furoyl)-1-piperazinecarboxylic acid with 4-nitrophenyl isothiocyanate, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-(2-furyl)acryloyl chloride to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have significant anti-cancer activity against various types of cancer cells, including breast, prostate, lung, and colon cancer cells. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea |
|---|---|
Molekularformel |
C23H22N4O4S |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(E)-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C23H22N4O4S/c28-21(10-9-19-3-1-15-30-19)25-23(32)24-17-5-7-18(8-6-17)26-11-13-27(14-12-26)22(29)20-4-2-16-31-20/h1-10,15-16H,11-14H2,(H2,24,25,28,32)/b10-9+ |
InChI-Schlüssel |
AYSGVZJTJLCNHD-MDZDMXLPSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CO4 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
